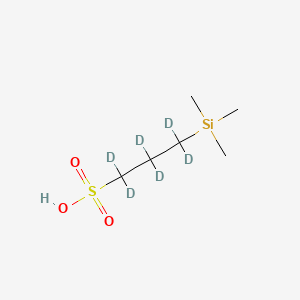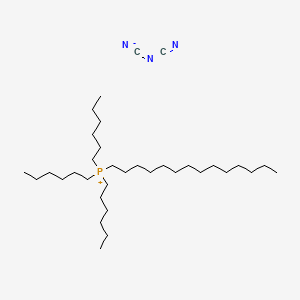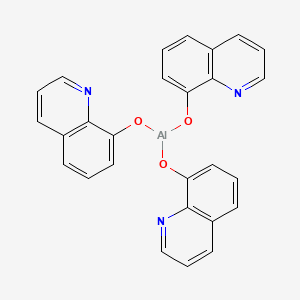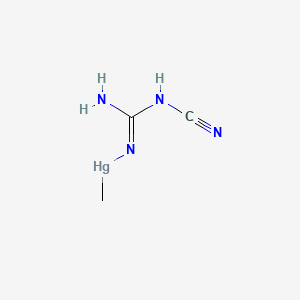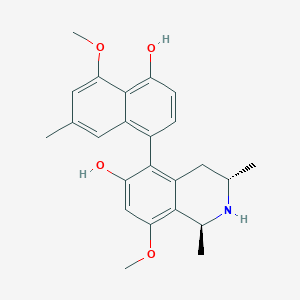
Ancistroguineine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ancistroguineine A is a natural product found in Ancistrocladus guineensis with data available.
Scientific Research Applications
Isolation and Structural Elucidation
Ancistroguineine A is a naphthylisoquinoline alkaloid isolated from the leaves of Ancistrocladus guineënsis. It represents a unique example of a 5,8'-coupled naphthylisoquinoline, marking the first instance of a pair of 3-epimeric naphthylisoquinoline alkaloids. Its complete structure was determined using spectroscopic, chiroptical, and degradative methods (Bringmann et al., 1998).
Phytochemical Investigation
A study on Ancistrocladus tanzaniensis led to the isolation of ancistrotanzanines A and B and the known compound ancistrotectoriline A. Ancistrotazanine A, in particular, demonstrated a novel 5,3'-coupling type between its naphthalene and isoquinoline portions. These compounds exhibited significant activities against pathogens of leishmaniasis and Chagas' disease, as well as moderate antiplasmodial activities against Plasmodium falciparum parasites (Bringmann et al., 2003).
Biological Activity
Several naphthylisoquinoline alkaloids, including ancistrotanzanine C and related compounds, were isolated from Ancistrocladus tanzaniensis. These compounds were evaluated for their biological activities against pathogens causing malaria, leishmaniasis, Chagas' disease, and African sleeping sickness. The structural elucidation of these alkaloids was achieved through chemical, spectroscopic, and chiroptical methods (Bringmann et al., 2004).
Antimalarial and Antiprotozoal Potential
A study on Ancistrocladus congolensis resulted in the isolation of four new naphthylisoquinoline alkaloids, ancistrocongolines A-D, along with korupensamine A. These alkaloids were evaluated for their antimalarial and antiprotozoal activities, providing insights into their potential therapeutic applications (Bringmann et al., 2002).
Anticancer Properties
In a study focusing on Ancistrocladus abbreviatus, new seco-type naphthylisoquinoline alkaloids, ancistrosecolines A-F, were discovered. These compounds, particularly ancistrosecoline D, demonstrated strong cytotoxicity against HeLa cervical cancer cells, inducing apoptotic cell death. This study highlights the potential of these alkaloids in cancer research (Fayez et al., 2020).
properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1S,3S)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)20(9-12)28-4)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14-/m0/s1 |
InChI Key |
PXJPRGKZMGISMU-KBPBESRZSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
synonyms |
ancistroguineine A ancistroguineine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



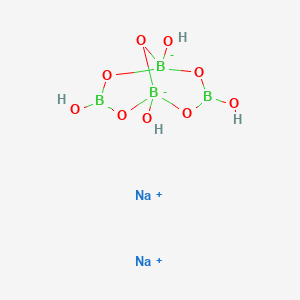
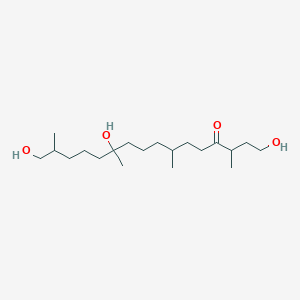
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
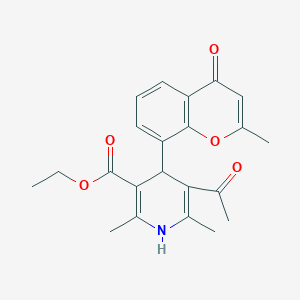
![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
![2-[(3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-piperidyl]-2,2-diphenyl-acetamide](/img/structure/B1254995.png)
![1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea](/img/structure/B1254996.png)
![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B1254997.png)

